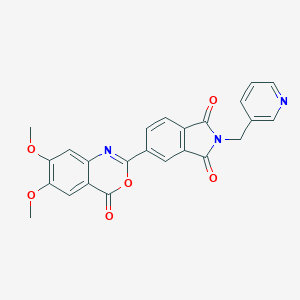
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a naturally occurring compound found in various plants such as wheat, maize, and rye. DIMBOA has been studied extensively due to its various biological activities, including its potential as an anticancer agent.
作用机制
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells is not fully understood. However, studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have various other biological activities. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can exhibit antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a protective effect against various environmental stresses, such as drought and insect infestation, in plants.
实验室实验的优点和局限性
One advantage of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its availability in various plants. Additionally, the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved through various methods. However, one limitation of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that high concentrations of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be toxic to cells and can potentially cause cell death.
未来方向
There are various future directions for the study of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel anticancer agents based on the structure of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells. Other potential directions include the study of the potential use of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative diseases, and the development of new methods for the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.
合成方法
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-hydroxy-2(1H)-benzoxazinone in the presence of a base. Other methods include the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-2(1H)-benzoxazinone in the presence of a base and the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-oxo-2(1H)-benzoxazinone in the presence of a base.
科学研究应用
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as an anticancer agent. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
属性
产品名称 |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C24H17N3O6 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O6/c1-31-19-9-17-18(10-20(19)32-2)26-21(33-24(17)30)14-5-6-15-16(8-14)23(29)27(22(15)28)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3 |
InChI 键 |
CLCGKLGNWCRJQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)



![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
